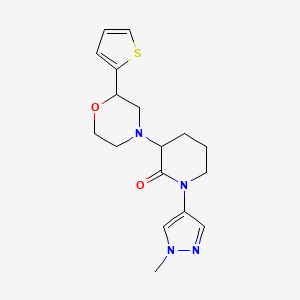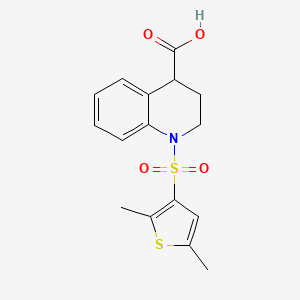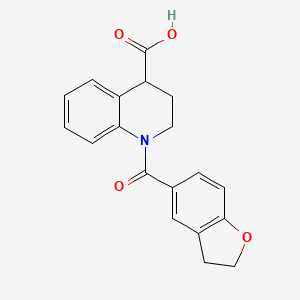
1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a morpholine ring, all connected to a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole, thiophene, and morpholine intermediates, which are then coupled to form the final compound. Common synthetic routes include:
Step 1: Synthesis of 1-Methylpyrazole
Step 2: Synthesis of 2-Thiophen-2-ylmorpholine
Step 3: Coupling Reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole, thiophene, or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Halogenating agents, nucleophiles or electrophiles; solvent (e.g., dichloromethane), ambient temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one
- 1-(1-Methylpyrazol-4-yl)-3-(2-furanyl)morpholin-4-yl)piperidin-2-one
- 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-yl)piperidin-2-one
Uniqueness
This compound stands out due to its combination of pyrazole, thiophene, and morpholine rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-19-11-13(10-18-19)21-6-2-4-14(17(21)22)20-7-8-23-15(12-20)16-5-3-9-24-16/h3,5,9-11,14-15H,2,4,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYFKCBCYFJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)N3CCOC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(3-Fluoro-4-methoxyphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B7049855.png)
![2-Ethyl-5-[[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7049858.png)
![4-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7049871.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide](/img/structure/B7049880.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7049889.png)
![7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7049890.png)
![2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049891.png)
![1-[2-(2,5-dimethylphenyl)acetyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B7049892.png)

![2-[2-Methylpropyl(phenyl)sulfamoyl]pyridine-4-carboxylic acid](/img/structure/B7049895.png)
![2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049897.png)
![N-methyl-N-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]ethanesulfonamide](/img/structure/B7049904.png)
